molecular formula C28H32N2OS B11634233 2-[(3-Methylbutyl)sulfanyl]-3-phenyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

2-[(3-Methylbutyl)sulfanyl]-3-phenyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

Cat. No.: B11634233
M. Wt: 444.6 g/mol
InChI Key: FQAMJPYETWOKCR-UHFFFAOYSA-N
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Description

2-[(3-Methylbutyl)sulfanyl]-3-phenyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities, including antibacterial and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutyl)sulfanyl]-3-phenyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one typically involves the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzoyl isothiocyanate. This reaction produces ethyl 4’-(3-benzoylthioureido)-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate, which then cyclizes in the presence of potassium hydroxide (KOH) to form 2-thioxo-2,3-dihydro-1’H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one . The final step involves the condensation of this intermediate with various halides in the presence of KOH to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbutyl)sulfanyl]-3-phenyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are various sulfanyl-substituted spiro[benzo[h]quinazoline] derivatives .

Mechanism of Action

The exact mechanism of action for 2-[(3-Methylbutyl)sulfanyl]-3-phenyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death . Its antitumor activity may involve the inhibition of specific enzymes or signaling pathways essential for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C28H32N2OS

Molecular Weight

444.6 g/mol

IUPAC Name

2-(3-methylbutylsulfanyl)-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C28H32N2OS/c1-20(2)15-18-32-27-29-25-23-14-8-7-11-21(23)19-28(16-9-4-10-17-28)24(25)26(31)30(27)22-12-5-3-6-13-22/h3,5-8,11-14,20H,4,9-10,15-19H2,1-2H3

InChI Key

FQAMJPYETWOKCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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